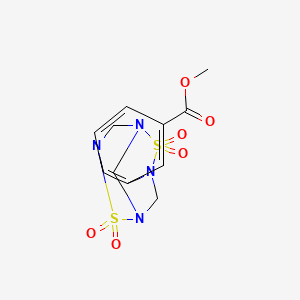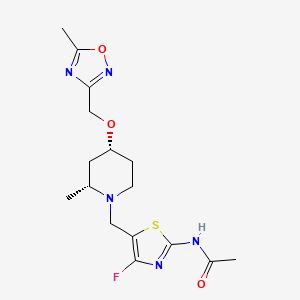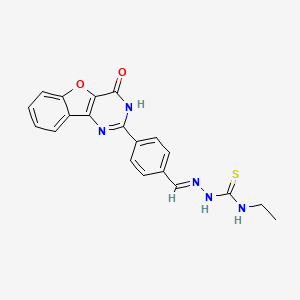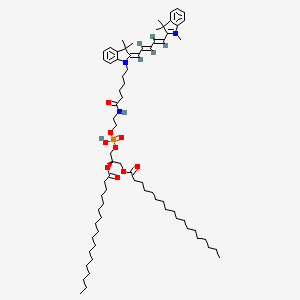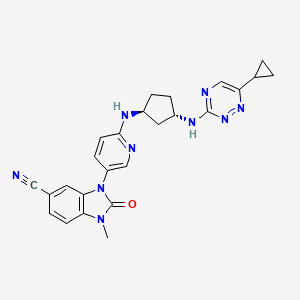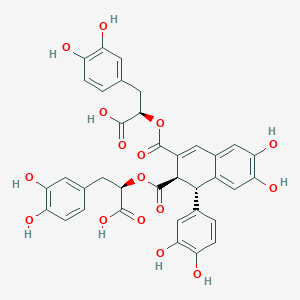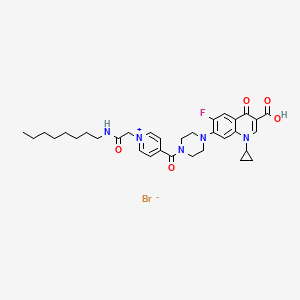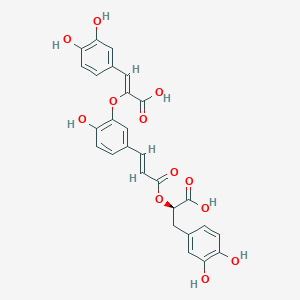
Antibacterial agent 193
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It exhibits significant antibacterial activity against the plant pathogen Rhizoctonia solani, with an IC50 value of 5.25 μg/mL . This compound is part of a broader class of antibacterial agents designed to combat bacterial infections, particularly those caused by drug-resistant bacteria.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 193 involves the derivatization of spiromarone AThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process would also involve rigorous purification steps to isolate the compound in its pure form.
化学反応の分析
Types of Reactions: Antibacterial agent 193 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives.
科学的研究の応用
Antibacterial agent 193 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial activity and to develop new antibacterial agents.
Biology: It is used to investigate the effects of antibacterial agents on bacterial cell structures and functions.
Medicine: It has potential therapeutic applications in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: It is used in the development of antibacterial coatings and materials to prevent bacterial contamination and infection
作用機序
The mechanism of action of antibacterial agent 193 involves targeting bacterial cell membranes and disrupting their integrity. This leads to the leakage of cellular contents and eventual cell death. The compound also interferes with bacterial DNA replication and protein synthesis, further inhibiting bacterial growth .
類似化合物との比較
Spiromarone A: The parent compound of antibacterial agent 193, known for its antibacterial properties.
Guignardin A: Another derivative with similar antibacterial activity.
Palmarumycin B9: A related compound with comparable antibacterial effects.
Uniqueness: this compound stands out due to its specific activity against Rhizoctonia solani and its relatively low IC50 value, indicating high potency. Its unique monobenzene structure also differentiates it from other similar compounds, providing distinct chemical and biological properties .
特性
分子式 |
C23H18O4 |
|---|---|
分子量 |
358.4 g/mol |
InChI |
InChI=1S/C23H18O4/c24-16-9-5-8-15-20(16)21(25)22(12-1-2-13-22)23(15)26-17-10-3-6-14-7-4-11-18(27-23)19(14)17/h1-11,21,24-25H,12-13H2 |
InChIキー |
JJDBOUHQFZSUOK-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC12C(C3=C(C24OC5=CC=CC6=C5C(=CC=C6)O4)C=CC=C3O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


